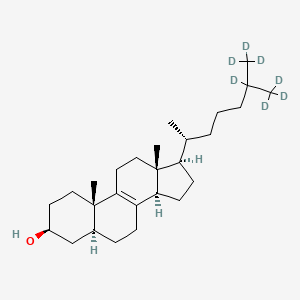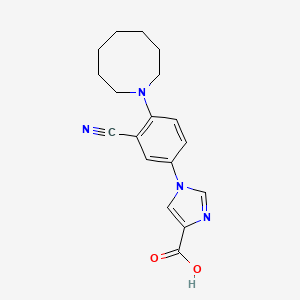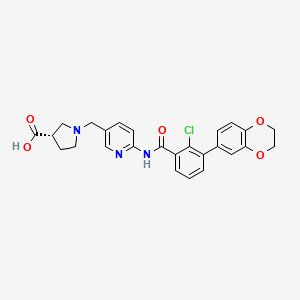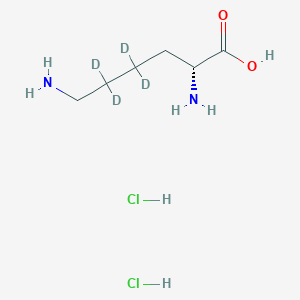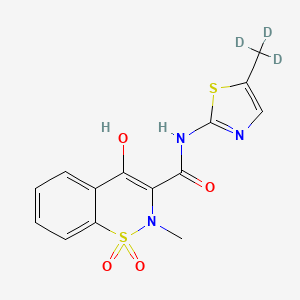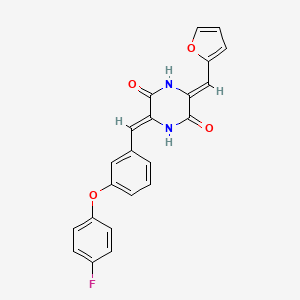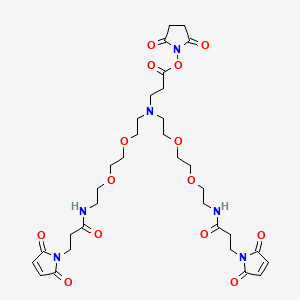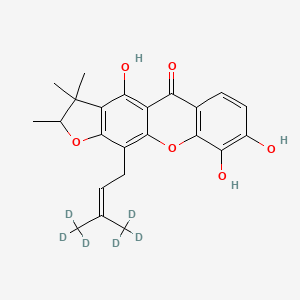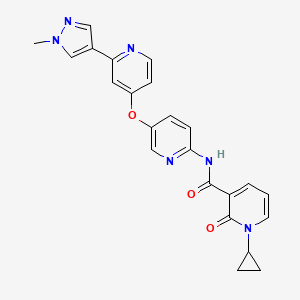
Csf1R-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Csf1R-IN-4 is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a receptor tyrosine kinase that plays a crucial role in the regulation of the development, survival, and function of macrophages and other myeloid cells. By inhibiting CSF1R, this compound can modulate immune responses and has potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Csf1R-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include the following steps:
Formation of Intermediate A: This step involves the reaction of starting material X with reagent Y under specific conditions (e.g., temperature, solvent, catalyst) to form intermediate A.
Formation of Intermediate B: Intermediate A is then reacted with reagent Z to form intermediate B.
Final Coupling Reaction: Intermediate B is coupled with another reagent to form the final product, this compound.
The reaction conditions for each step, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Csf1R-IN-4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties .
Scientific Research Applications
Csf1R-IN-4 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the role of CSF1R in tumor-associated macrophages and its potential as a therapeutic target in cancer immunotherapy.
Neurodegenerative Disorders: The compound is investigated for its effects on microglia and its potential to modulate neuroinflammation in diseases such as Alzheimer’s and Parkinson’s.
Immunology: Researchers use this compound to explore the regulation of myeloid cells and their role in immune responses.
Drug Development: The compound serves as a lead molecule for the development of new CSF1R inhibitors with improved efficacy and safety profiles.
Mechanism of Action
Csf1R-IN-4 exerts its effects by binding to the ATP-binding site of CSF1R, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are involved in cell survival, proliferation, and differentiation. By blocking CSF1R signaling, this compound can modulate the function of macrophages and other myeloid cells, leading to reduced inflammation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Several other compounds target CSF1R, including:
Pexidartinib: An FDA-approved CSF1R inhibitor used for the treatment of tenosynovial giant cell tumor.
Vimseltinib: A selective CSF1R inhibitor in clinical development for various cancers.
PLX5622: A CSF1R inhibitor used in preclinical studies for neurodegenerative diseases.
Uniqueness of Csf1R-IN-4
This compound is unique due to its specific binding affinity and selectivity for CSF1R. It has shown promising results in preclinical studies, demonstrating potent inhibition of CSF1R signaling with minimal off-target effects. This makes it a valuable tool for studying the role of CSF1R in various diseases and for developing new therapeutic strategies .
Properties
Molecular Formula |
C23H20N6O3 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-cyclopropyl-N-[5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C23H20N6O3/c1-28-14-15(12-26-28)20-11-17(8-9-24-20)32-18-6-7-21(25-13-18)27-22(30)19-3-2-10-29(23(19)31)16-4-5-16/h2-3,6-14,16H,4-5H2,1H3,(H,25,27,30) |
InChI Key |
SKXQHLVINGPJLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CN=C(C=C3)NC(=O)C4=CC=CN(C4=O)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


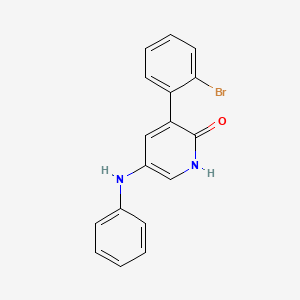
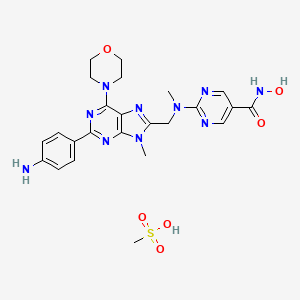

![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
